molecular formula C8H7ClN2 B1643496 7-(chloromethyl)imidazo[1,2-a]pyridine

7-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1643496
M. Wt: 166.61 g/mol
InChI Key: QHSOLIQVMYMRNN-UHFFFAOYSA-N
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Description

7-(Chloromethyl)imidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic structure in medicinal and materials chemistry. The chloromethyl group at the 7-position enhances reactivity for further functionalization (e.g., nucleophilic substitution), making it a valuable intermediate in drug discovery . Imidazo[1,2-a]pyridines are renowned for their broad bioactivity, including roles as kinase inhibitors (e.g., ALK inhibitors in ), acetylcholinesterase (AChE) inhibitors (), and fluorescent probes ().

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

7-(chloromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6H2

InChI Key

QHSOLIQVMYMRNN-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=C2C=C1CCl

Canonical SMILES

C1=CN2C=CN=C2C=C1CCl

Origin of Product

United States

Preparation Methods

Cyclization Strategies with Pre-Functionalized Substrates

Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB three-component reaction, involving 2-aminopyridines, aldehydes, and isonitriles, is a cornerstone for synthesizing imidazo[1,2-a]pyridines. To introduce a chloromethyl group at the 7-position, aldehydes bearing chloromethyl substituents (e.g., chloromethylbenzaldehyde) may serve as substrates. However, the instability of chloromethyl aldehydes necessitates protective strategies. For instance, 2-amino-4-picoline (4-methyl-2-aminopyridine) reacts with 3-bromopropiophenone under acidic conditions to form the imidazo core, followed by reduction and chlorination. Adapting this approach, substituting 3-bromopropiophenone with a chloromethyl-containing electrophile could directly yield the target compound.

Iodine-Catalyzed Cyclization

Metal-free protocols using iodine as a catalyst enable the condensation of 2-aminopyridines with ketones or aldehydes. For example, Ghosh et al. demonstrated that iodine in cyclohexane facilitates the synthesis of 3-arylimidazo[1,2-a]pyridines via enolization, iodination, and cyclization. Applying this method, ketones with chloromethyl groups (e.g., chloromethylacetone) could be employed to introduce the desired substituent during ring formation.

Post-Functionalization of the Imidazo[1,2-a]pyridine Core

Chlorination of Hydroxymethyl Precursors

A two-step strategy involving hydroxymethylation followed by chlorination is widely applicable. In the patent CN104277042A, 7-methylimidazo[1,2-a]pyridine-2-ethyl carboxylate is reduced to the corresponding alcohol using sodium borohydride, which is subsequently treated with thionyl chloride (SOCl₂) to yield 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine. By repositioning the methyl group to the 7-position during cyclization (e.g., using 2-amino-5-methylpyridine), this method could be adapted to synthesize 7-(chloromethyl)imidazo[1,2-a]pyridine.

Reaction Scheme:
  • Cyclization :
    $$ \text{2-Amino-5-methylpyridine} + \text{3-Bromopropiophenone} \xrightarrow{\text{HCl}} \text{7-Methylimidazo[1,2-a]pyridine} $$
  • Reduction :
    $$ \text{Ester} \xrightarrow{\text{NaBH₄}} \text{Alcohol} $$
  • Chlorination :
    $$ \text{Alcohol} \xrightarrow{\text{SOCl₂}} \text{this compound} $$

Friedel-Crafts Chloromethylation

Direct electrophilic substitution on the imidazo[1,2-a]pyridine core using chloromethyl methyl ether (MOMCl) or formaldehyde/HCl mixtures presents challenges due to the ring’s electron-deficient nature. However, under Lewis acid catalysis (e.g., ZnCl₂), regioselective chloromethylation at the 7-position has been reported in analogous systems.

Multicomponent Reactions (MCRs)

Five-Component Cascade Reactions

Recent advances in MCRs, such as the five-component synthesis of pyrido[1,2-a]pyrimidines, highlight the potential for incorporating chloromethyl groups via judicious substrate selection. For example, substituting cyanoacetohydrazide with chloromethyl-bearing components could enable in situ formation of the target compound.

Mechanochemical and Green Chemistry Approaches

Solvent-Free Grindstone Chemistry

Das et al. achieved iodine-catalyzed cyclization under mechanochemical conditions, avoiding toxic solvents. This method, when applied to 2-aminopyridines and chloromethyl ketones, could offer an eco-friendly route to this compound.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalysts/Conditions Yield (%) Advantages Limitations
GBB Reaction 2-Amino-4-picoline, Chloromethyl aldehyde HCl, 80°C 60–75 High regioselectivity Unstable aldehydes
Post-Functionalization 7-Methylimidazo[1,2-a]pyridine SOCl₂, reflux 70–85 Scalable, mild conditions Requires precursor synthesis
Iodine Catalysis 2-Aminopyridine, Chloromethyl ketone I₂, cyclohexane, RT 50–65 Metal-free, broad substrate scope Limited to activated ketones
Mechanochemical 2-Aminopyridine, Chloromethyl ketone I₂, ball milling 55–70 Solvent-free, rapid Specialized equipment required

Mechanistic Insights

Cyclization Pathways

In iodine-catalyzed reactions, the mechanism involves:

  • Enolization of the ketone to form a nucleophilic enol.
  • Iodination at the α-position, facilitating electrophilic attack by the 2-aminopyridine’s exocyclic amine.
  • Intramolecular cyclization and oxidative aromatization to yield the imidazo[1,2-a]pyridine core.

Chlorination Dynamics

Thionyl chloride reacts with hydroxymethyl intermediates via a two-step process:

  • Protonation of the hydroxyl group to form a good leaving group (H₂O).
  • Nucleophilic substitution by chloride ion, yielding the chloromethyl derivative.

Chemical Reactions Analysis

Scientific Research Applications

Antiviral and Antibacterial Properties

Imidazo[1,2-a]pyridine derivatives, including 7-(chloromethyl)imidazo[1,2-a]pyridine, have demonstrated notable antiviral and antibacterial activities. These compounds are being investigated for their efficacy against various pathogens, including multidrug-resistant strains of tuberculosis (MDR-TB) and other bacterial infections. For instance, a study highlighted the potential of certain imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Neurological Applications

The compound has shown promise in treating neurological disorders due to its anxiolytic, hypnotic, and anticonvulsant properties. Preclinical studies have indicated that imidazo[1,2-a]pyridine derivatives can enhance cerebral circulation and exhibit protective effects against hypoxia-induced damage . These effects are particularly relevant for conditions such as anxiety disorders and sleep disturbances.

Anti-inflammatory Activities

Research has indicated that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases . Their ability to inhibit acetylcholinesterase (AChE) further supports their role in mitigating inflammation-related pathologies.

Metal-Free Synthesis

Recent advancements have introduced metal-free direct synthesis protocols for imidazo[1,2-a]pyridines. These methods are crucial for developing environmentally friendly approaches in pharmaceutical chemistry . The protocols typically involve the reaction of suitable precursors under mild conditions to yield high-purity products.

Domino Reactions

Another efficient synthetic route involves domino A3-coupling reactions that allow for the rapid assembly of complex imidazo[1,2-a]pyridine structures while minimizing waste . This approach not only enhances yield but also reduces the environmental impact associated with traditional synthetic methods.

Biological Activities

The biological activities of this compound extend beyond antibacterial and antiviral effects:

Anticancer Properties

Certain derivatives have been evaluated for their anticancer potential against various cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7) cells. The compounds exhibited significant cytotoxicity with minimal toxicity towards normal cells .

Enzyme Inhibition

The inhibition of enzymes such as AChE is a critical aspect of the pharmacological profile of imidazo[1,2-a]pyridine derivatives. Studies have shown that these compounds can effectively inhibit AChE with IC50 values ranging from 0.2 to 50 μM, indicating their potential use in treating neurodegenerative diseases like Alzheimer's .

Case Studies

A selection of case studies illustrates the practical applications of this compound:

StudyFocusFindings
Abrahams et al., 2020Anti-TB ActivityIdentified hit compounds with MIC values as low as 0.03 μM against Mtb .
Moraski et al., 2023Cancer Cell LinesEvaluated a series of derivatives showing selective cytotoxicity against PC-3 and MCF-7 cells .
Recent Pharmacological ReviewNeurological EffectsDiscussed anxiolytic and hypnotic effects in animal models .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine, 7-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
7-(Chloromethyl)imidazo[1,2-a]pyridine 7-CH2Cl ~166.6 (calculated) Reactive intermediate; potential for derivatization
7-Chloroimidazo[1,2-a]pyridine (5) 7-Cl 153.0 Synthetic precursor; ESIMS m/z [M+H]+ 153
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 7-CH3, 2-COOH 192.2 (calculated) Functional material; fluorescence studies
7-(Thiophen-2-yl)imidazo[1,2-a]pyridine (10) 7-thiophene 291.0 FLT3 kinase inhibition; ESIMS m/z [M+H]+ 291
7-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (13) 7-(4-OCH3-C6H4) 315.0 Ligand-efficient analogs; FLT3 inhibition

Key Observations :

  • Chloromethyl vs. Chloro : The chloromethyl group increases molecular weight and introduces a reactive site for cross-coupling or alkylation, unlike the inert 7-Cl substituent in compound 5 .
  • Bulkier Substituents : 7-Aryl groups (e.g., 4-methoxyphenyl in compound 13) improve ligand efficiency in kinase targets but may reduce solubility .
Kinase Inhibition
  • 7-Aryl Derivatives (e.g., compound 13): Used in FLT3 assays with microfluidic evaluation, highlighting substituent-dependent potency .
Cholinesterase Inhibition
  • Biphenyl-Substituted Analogs (e.g., compound 2h): Demonstrate potent AChE inhibition (IC50 = 79 µM) due to hydrophobic interactions with the peripheral anionic site .
  • Chloromethyl Derivative: Potential as an intermediate for introducing bulky groups (e.g., biphenyl) to enhance AChE binding .
Fluorescence Properties
  • Chlorophenyl-Substituted Analogs (e.g., 6b): Show reduced fluorescence intensity compared to unsubstituted imidazo[1,2-a]pyridine, likely due to electron-withdrawing effects .
  • Chloromethyl Group : May alter electronic properties, but fluorescence data are unavailable.

Q & A

Q. What synthetic methodologies are most reliable for preparing 7-(chloromethyl)imidazo[1,2-a]pyridine derivatives?

The compound can be synthesized via one-pot cyclization using α-haloketones and 2-aminopyridines under basic conditions. For example, chloroacetaldehyde is a common reagent for cyclization, yielding the imidazo[1,2-a]pyridine core . Alternatively, SRN1 displacement reactions on the chloromethyl group have been explored, though these require careful optimization of nucleophiles (e.g., nitro derivatives) and reaction conditions (e.g., DMSO solvent, photoirradiation) to avoid competing pathways . Characterization typically involves 1H/13C NMR (e.g., δ 8.46 ppm for aromatic protons) and HRMS to confirm molecular weight (e.g., [M+H]+ 153 for 7-chloro derivatives) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

Key methods include:

  • Melting point analysis (e.g., 199–201°C for related tetrahydroimidazopyridines) to assess crystallinity .
  • IR spectroscopy to detect functional groups (e.g., C-Cl stretches at ~600–800 cm⁻¹).
  • Multinuclear NMR to resolve coupling patterns (e.g., J = 7.2 Hz for imidazo[1,2-a]pyridine protons) and confirm substitution patterns .
  • High-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., C7H2Cl3IN2 for trichloro-iodo derivatives) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during C-3 functionalization of this compound?

  • Friedel-Crafts acylation using catalytic AlCl3 enables selective C-3 acylation, as demonstrated in the synthesis of 38 derivatives . Computational studies (e.g., reaction coordinate diagrams) guide condition optimization, such as solvent polarity and temperature .
  • Radical reactions under transition-metal-free conditions (e.g., photoredox catalysis) provide regioselective access to C-3-aryl or alkyl derivatives without requiring pre-functionalized substrates .
  • Three-component Petasis-like reactions decarboxylatively introduce diverse substituents (e.g., boronic acids) at C-3, expanding chemical space while avoiding metal catalysts .

Q. How can conflicting biological activity data among structurally similar derivatives be resolved?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects at key positions. For example, morpholine at C-3 enhances COX-2 inhibition (IC50 = 0.07 μM) versus phenylamino groups, which reduce potency .
  • Computational docking : Use validated GABA receptor or kinase (e.g., FLT3) models to predict ligand binding modes and rationalize discrepancies in activity .
  • Bioassay standardization : Ensure consistent buffer conditions (e.g., 50 mM HEPES, 10 mM MgCl2) and readout methods (e.g., Caliper EZ Reader II for kinase inhibition) to minimize variability .

Q. What mechanistic insights explain competing reaction pathways during chloromethyl group substitution?

  • SN2 vs. SRN1 pathways : The chloromethyl group undergoes SN2 displacement with strong nucleophiles (e.g., thiophenolate), while SRN1 reactions dominate with weaker nucleophiles (e.g., nitro derivatives) under radical-initiating conditions (e.g., light, DMSO) .
  • Steric and electronic effects : Bulky substituents at C-7 hinder nucleophilic attack, favoring alternative pathways. Computational modeling of transition states can clarify selectivity .

Methodological Challenges and Solutions

Q. How to design imidazo[1,2-a]pyridine derivatives for targeted biological applications (e.g., kinase inhibition)?

  • Scaffold diversification : Introduce electron-withdrawing groups (e.g., -CN, -F) at C-7 to enhance ligand efficiency. For example, 2-fluoro-5-(imidazo[1,2-a]pyridin-3-yl)benzonitrile shows improved FLT3 inhibition (IC50 < 100 nM) .
  • Fragment-based drug design : Use low-molecular-weight derivatives (e.g., MW < 350 Da) with high ligand efficiency (LE > 0.3) to optimize pharmacokinetic properties .
  • In silico screening : Prioritize derivatives with predicted binding to ATP pockets (e.g., PI3K, NFkB-inducing kinase) using docking scores and molecular dynamics .

Q. What analytical techniques resolve crystal packing or intermolecular interactions in imidazo[1,2-a]pyridine derivatives?

  • Single-crystal X-ray diffraction : Identifies π-π stacking (3.5–4.0 Å distances) and hydrogen bonds (e.g., C-H⋯N, 2.8–3.0 Å) that influence solubility and stability .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, halogen contacts) to guide co-crystal engineering .

Data Contradiction Analysis

Q. Why do synthetic yields vary widely for imidazo[1,2-a]pyridine derivatives with similar substituents?

  • Reagent purity : Impurities in α-haloketones (e.g., chloroacetaldehyde) can derail cyclization. Use freshly distilled reagents or HPLC-purified intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Switching to ethanol or THF can enhance yields .
  • Catalyst loading : Excess AlCl3 in Friedel-Crafts reactions leads to decomposition; optimize to 10–20 mol% .

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